molecular formula C13H22O4Si B11846859 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one

Cat. No.: B11846859
M. Wt: 270.40 g/mol
InChI Key: WECXNONQHVJMED-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is stable under various reaction conditions.

Industrial Production Methods

. These systems offer better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Imidazole, DMF, TBDMS-Cl

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities during various synthetic transformations, preventing unwanted side reactions. The compound can act both as an aldol donor and an aldol acceptor in stereocontrolled reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is unique due to its specific combination of a pyranone ring and a TBDMS protecting group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex natural products and glycobiology.

Properties

Molecular Formula

C13H22O4Si

Molecular Weight

270.40 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-6-methylpyran-4-one

InChI

InChI=1S/C13H22O4Si/c1-9-7-10(14)12(15)11(17-9)8-16-18(5,6)13(2,3)4/h7,15H,8H2,1-6H3

InChI Key

WECXNONQHVJMED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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